Gly-Amp-Glu

Description

Based on contextual clues, it may represent a hemoglobin variant involving substitutions of glutamic acid (Glu) and glycine (Gly). For instance, describes HbG-TaiBei (β22 Glu→Gly), a hemoglobin mutation where glutamic acid at position 22 in the β-chain is replaced by glycine . This substitution alters protein stability and function, highlighting the biochemical significance of Glu/Gly modifications. Gly-Amp-Glu could also represent a tripeptide or glycoconjugate, given the frequent mention of glycoconjugates () and analytical methods for amino acids ().

Properties

Molecular Formula |

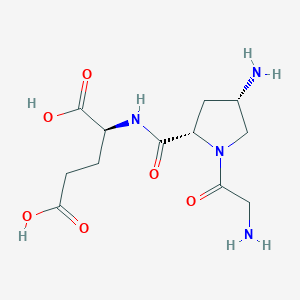

C12H20N4O6 |

|---|---|

Molecular Weight |

316.31 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4S)-4-amino-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C12H20N4O6/c13-4-9(17)16-5-6(14)3-8(16)11(20)15-7(12(21)22)1-2-10(18)19/h6-8H,1-5,13-14H2,(H,15,20)(H,18,19)(H,21,22)/t6-,7-,8-/m0/s1 |

InChI Key |

FVOTXFYXMKNJIH-FXQIFTODSA-N |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)CN)N |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CCC(=O)O)C(=O)O)C(=O)CN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Hemoglobin Variants

- HbS (Sickle Cell Hemoglobin) : Substitutes β6 Glu→Val, causing polymerization under low oxygen. Unlike Gly-Amp-Glu’s β22 Glu→Gly substitution, HbS introduces a hydrophobic residue, leading to severe clinical consequences .

- HbC (β6 Glu→Lys) : Introduces a positively charged lysine, altering hemoglobin solubility. This compound’s glycine substitution (neutral side chain) may reduce steric hindrance without drastic charge changes .

Table 1: Structural Comparison of Hemoglobin Variants

Functional Analogues: Amino Acids and Peptides

- Glutamic Acid (Glu) vs. Glycine (Gly): Glu: A negatively charged, hydrophilic amino acid critical for neurotransmission (e.g., excitatory signals in the brain) . Elevated Glu levels in epilepsy models correlate with neuronal hyperexcitability . Gly: A small, neutral amino acid acting as an inhibitory neurotransmitter. This compound’s substitution may balance excitatory-inhibitory signaling, as seen in studies where Gly/Glu reduction improved neurological outcomes ().

Gamma-Glutamylleucine : A dipeptide (Glu-Leu) with antioxidant properties. Unlike this compound, it contains a γ-linked glutamyl residue, enhancing metabolic stability .

Table 2: Functional Properties of Amino Acids/Peptides

Table 3: Methodological Comparison

Research Findings and Implications

- Structural Biology : Substitutions like β22 Glu→Gly in hemoglobin () provide insights into designing stable protein therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.